5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione
CAS No.: 144128-74-5
Cat. No.: VC21094557
Molecular Formula: C13H14O2S
Molecular Weight: 234.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 144128-74-5 |
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Molecular Formula | C13H14O2S |
Molecular Weight | 234.32 g/mol |
IUPAC Name | 5-(4-methylsulfanylphenyl)cyclohexane-1,3-dione |
Standard InChI | InChI=1S/C13H14O2S/c1-16-13-4-2-9(3-5-13)10-6-11(14)8-12(15)7-10/h2-5,10H,6-8H2,1H3 |
Standard InChI Key | QQKNFZFHZOFLHX-UHFFFAOYSA-N |
SMILES | CSC1=CC=C(C=C1)C2CC(=O)CC(=O)C2 |
Canonical SMILES | CSC1=CC=C(C=C1)C2CC(=O)CC(=O)C2 |
Introduction
Chemical Properties and Structure
5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione is identified by the CAS number 144128-74-5 and has the molecular formula C13H14O2S with a molecular weight of 234.32 g/mol. The compound's structure consists of a cyclohexane ring with two ketone groups at the 1 and 3 positions, creating a 1,3-dione system. At position 5 of the cyclohexane ring, there is a phenyl ring with a methylsulfanyl group (-SCH3) at its para position.
The presence of the methylsulfanyl group contributes significantly to the compound's chemical properties. This functional group consists of a sulfur atom bonded to both the phenyl ring and a methyl group, introducing unique electronic and steric effects that differ from oxygen-containing groups like methoxy or simple alkyl substituents like methyl. These differences can substantially impact the compound's reactivity, solubility, and biological interactions.
The 1,3-dione system in the cyclohexane ring represents another important structural feature of the compound. This arrangement allows for keto-enol tautomerism, which may influence the compound's reactivity and binding to biological targets. Many cyclohexane-1,3-dione derivatives that have demonstrated promising biological activities share this structural element.
Property | Value |
---|---|
Name | 5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione |
CAS Number | 144128-74-5 |
Molecular Formula | C13H14O2S |
Molecular Weight | 234.32 g/mol |
Chemical Class | Cyclohexane-1,3-dione derivative |
Key Structural Features | Cyclohexane ring with 1,3-dione system; 4-methylsulfanyl-phenyl group at position 5 |
Physical State | Not specified in available data |
Primary Use | Research purposes only, not for human or veterinary use |
Biological Activities
Cyclohexane-1,3-dione derivatives, including 5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione, have demonstrated several promising biological activities that make them candidates for potential therapeutic applications. These biological properties are influenced by their unique structural features and can be modulated through structural modifications.
Anticancer Properties
Research has shown that cyclohexane-1,3-dione derivatives exhibit significant biological activity against non-small cell lung cancer (NSCLC) cell lines . While specific data for 5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione is limited in the available research, studies on related compounds suggest that the structure-activity relationship indicates that modifications on the cyclohexane ring can enhance biological activity.
Recent investigations have highlighted that cyclohexane-1,3-dione derivatives may function as c-Met tyrosine kinase inhibitors . The abnormal expression of c-Met tyrosine kinase has been linked to the proliferation of several human cancer cell lines, including NSCLC. The development of new c-Met inhibitors based on heterocyclic small molecules represents a promising approach for new cancer therapeutic strategies.
Quantitative structure-activity relationship (QSAR) studies have identified several molecular descriptors that correlate with the anticancer activity of cyclohexane-1,3-dione derivatives. These include physicochemical properties (stretch-bend, hydrogen bond acceptor capability, Connolly molecular area, polar surface area, total connectivity) and electronic properties (total energy, HOMO and LUMO energy levels) .
Antimicrobial and Antiparasitic Activities
In addition to anticancer properties, 5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione may exhibit antimicrobial and antiparasitic activities. The presence of the methylsulfanyl group might contribute to these activities, as sulfur-containing functional groups have been associated with antimicrobial properties in other compounds.
Antimicrobial activities of related cyclohexane-1,3-dione derivatives have been reported against both Gram-positive and Gram-negative bacteria. For instance, 5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione demonstrates broad-spectrum activity against various bacterial strains, attributed to the methoxy groups enhancing membrane penetration. The methylsulfanyl group in 5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione might play a similar role in facilitating membrane interactions.
Pharmacological Studies
Understanding the pharmacological properties of 5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione is essential for evaluating its potential as a therapeutic agent. While specific pharmacological data for this exact compound is limited in the available research, valuable insights can be drawn from studies on related cyclohexane-1,3-dione derivatives.
Mechanism of Action
The mechanism of action of cyclohexane-1,3-dione derivatives, potentially including 5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione, in cancer cells appears to involve inhibition of tyrosine kinases, particularly c-Met . C-Met is a receptor tyrosine kinase that, when abnormally expressed, contributes to cancer cell proliferation, survival, and metastasis. By inhibiting c-Met, these compounds may disrupt signaling pathways that drive cancer progression.
The binding mode of cyclohexane-1,3-dione derivatives to c-Met has been investigated using molecular docking and molecular dynamics simulations . These computational studies suggest that specific structural features of the compounds, including substituents on the phenyl ring (such as the methylsulfanyl group in our target compound), influence binding affinity and selectivity for the target protein.
Structure-Activity Relationships
Quantitative structure-activity relationship (QSAR) studies have revealed correlations between the biological activity of cyclohexane-1,3-dione derivatives and their structural features . Multiple linear regression (MLR) and artificial neural network (ANN) QSAR modeling techniques have been employed to quantify these relationships.
The inhibitory activity of these compounds against NSCLC cells has been found to correlate with both physicochemical properties and electronic properties . These findings suggest that both the physical structure and electronic distribution of the molecules play roles in their biological activity.
Current Research and Future Perspectives
Research on cyclohexane-1,3-dione derivatives, including compounds like 5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione, continues to evolve as scientists explore their potential applications in medicine. Current research directions include computational drug design, structural modifications, and experimental validation of predicted properties.
Computational Drug Design
Advanced computational methods are being employed to design, optimize, and screen cyclohexane-1,3-dione derivatives as potential c-Met inhibitors . These approaches include QSAR modeling to predict biological activity, density-functional theory (DFT) computations to analyze electronic properties, in silico ADME-Tox modeling, molecular docking to study binding interactions, and molecular dynamics simulations to analyze compound-protein interactions over time.
These computational approaches have allowed researchers to design new derivatives with potentially enhanced activity against cancer cells. A recent study identified compound "6d" as an optimal scaffold for drug design and developed new derivatives with predicted higher activity against NSCLC . Similar computational approaches could be applied to optimize 5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione for specific therapeutic applications.
Structural Modifications
Research is ongoing to explore how structural modifications to the cyclohexane-1,3-dione scaffold affect biological activity. Various substitutions on the phenyl ring are being investigated, including different positions and types of functional groups. The methylsulfanyl group in 5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione represents one such modification that may confer unique properties.
Researchers have studied compounds with different substituents, including trifluoromethyl groups, dimethylamino groups, and bromo substituents. Each modification alters the compound's properties and biological activities, providing insights for rational drug design. Future research might explore hybrid molecules that combine the features of 5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione with other pharmacophores to create more potent and selective therapeutic agents.
Experimental Validation
While computational studies provide valuable insights, experimental validation remains essential for advancing the development of 5-(4-Methylsulfanyl-phenyl)-cyclohexane-1,3-dione and related compounds. Future research will likely include in vitro and in vivo studies to confirm predicted properties and activities.
Experimental approaches may include:
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Synthesis and characterization of new derivatives
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Biological screening against various cancer cell lines and pathogenic microorganisms
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Target validation studies to confirm mechanism of action
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Structure-activity relationship studies to optimize activity
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Pharmacokinetic and toxicity studies to evaluate drug-like properties
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